molecular formula C15H15ClO2 B14465118 Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- CAS No. 70930-63-1

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-

Cat. No.: B14465118
CAS No.: 70930-63-1
M. Wt: 262.73 g/mol
InChI Key: AWGCTBIVQOOIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is a synthetic organic compound with the CAS Registry Number 70930-63-1 and a molecular formula of C 15 -H 15 -Cl-O 2 . It has a molecular weight of 262.75 g/mol and is also known by the synonym 2-(4-(4-Chlorobenzyl)phenoxy)ethanol . This compound is classified as a drug and has been investigated in pharmacological research. Acute toxicity studies in rodent models have reported an oral LD 50 of 3 gm/kg in mice . The broader chemical class of phenoxyacetamide derivatives, to which this compound is related, is an active area of scientific exploration. Such compounds are frequently studied for their potential biological activities, which can include applications in medicinal chemistry . Research into structurally related molecules suggests that the benzylphenoxyacetamide molecular framework can serve as a valuable starting point for the design and development of new pharmaceutical candidates . This product is designated "For Research Use Only" (RUO). It is strictly intended for laboratory research and analysis in a controlled setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

CAS No.

70930-63-1

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]phenoxy]ethanol

InChI

InChI=1S/C15H15ClO2/c16-14-5-1-12(2-6-14)11-13-3-7-15(8-4-13)18-10-9-17/h1-8,17H,9-11H2

InChI Key

AWGCTBIVQOOIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the phenoxy group, which is then reacted with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular membranes, leading to its antimicrobial effects. The compound’s phenolic structure allows it to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Key Properties:

  • Acute Toxicity : Oral LD₅₀ in mice is 3 g/kg , indicating moderate toxicity .

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)ethanol (CAS 1892-43-9)

  • Structure: Simpler analog lacking the benzyl group; chlorine is directly attached to the phenoxy ring.
  • Molecular Formula : C₈H₉ClO₂; Molecular Weight : 172.61 g/mol .
  • Applications : Used as a fungicide (e.g., Fungisan) .
  • Lower molecular weight may improve solubility in polar solvents compared to the target compound.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure : Features a branched alkyl chain (tetramethylbutyl) instead of the chlorobenzyl group.
  • Molecular Formula : C₁₈H₃₀O₃; Molecular Weight : 294.43 g/mol .
  • Hazards : Classified as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 .
  • Comparison :
    • The bulky alkyl chain increases hydrophobicity, making it less water-soluble than the chlorobenzyl derivative.
    • Higher acute toxicity (Category 4 vs. LD₅₀ of 3 g/kg for the target compound) suggests differing metabolic pathways .

Fispemifene (CAS 341524-89-8)

  • Structure : Complex derivative with a diphenylbutenyl group and additional ethoxy chains.
  • Molecular Formula : C₂₆H₂₇ClO₃; Molecular Weight : 422.94 g/mol .
  • Applications : Pharmaceutical agent for male hypogonadism .
  • Comparison :
    • Extended conjugated system enhances binding to biological targets (e.g., hormone receptors).
    • The chlorine substituent’s position (on the butenyl chain) alters electronic effects compared to the benzyl-linked chlorine in the target compound.

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity/Activity
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- 70930-63-1 C₁₅H₁₅ClO₂ 262.75 p-Chlorobenzyl, phenoxy, ethanol LD₅₀ = 3 g/kg (mice)
2-(4-Chlorophenoxy)ethanol 1892-43-9 C₈H₉ClO₂ 172.61 4-Chlorophenoxy, ethanol Fungicidal
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₃₀O₃ 294.43 Tetramethylbutyl, ethoxy chains Acute Toxicity Category 4
Fispemifene 341524-89-8 C₂₆H₂₇ClO₃ 422.94 Diphenylbutenyl, ethoxy chains Hormone therapy

Q & A

Q. What are the recommended safety protocols for handling Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- in laboratory settings?

  • Methodological Answer: Safety protocols include wearing nitrile gloves, eye/face protection (goggles), and lab coats (S37/39). In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention (S26). Work in a fume hood to avoid inhalation and skin exposure (S24/25). Use secondary containment for spills and ensure proper waste disposal per institutional guidelines .

Q. What is a standard synthetic route for Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-, and what reagents are critical?

  • Methodological Answer: A typical method involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol under reflux (6 hours) with anhydrous potassium carbonate (K₂CO₃) as a base. The mixture is filtered post-reaction, washed with cold ethanol, and recrystallized to isolate the product. Key reagents include stoichiometric excess of 4-chlorobenzyl chloride (1.2 equivalents) to drive the reaction to completion .

Q. How is reaction progress monitored during the synthesis of this compound?

  • Methodological Answer: While some protocols use visual cues (e.g., color change from yellow to pale brown), advanced methods include thin-layer chromatography (TLC) with UV visualization or HPLC. For TLC, use silica gel plates and a mobile phase such as ethyl acetate/hexane (3:7). Retention factor (Rf) comparisons against authentic samples ensure accurate monitoring .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when literature methods report conflicting conditions?

  • Methodological Answer: Conflicting methods (e.g., H₂SO₄ vs. K₂CO₃ as catalysts ) require systematic parameter testing:
  • Vary reaction time (4–8 hours) and temperature (reflux vs. controlled heating).
  • Compare solvent systems (methanol vs. ethanol) for solubility and byproduct formation.
  • Use design-of-experiment (DoE) software to identify optimal molar ratios and catalyst loading.
    Yield improvements are often achieved by increasing benzyl chloride equivalents (1.5x) and using molecular sieves to absorb water .

Q. What advanced analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the p-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and ethoxy linkage (δ 3.8–4.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05 for C₁₅H₁₅ClO₂).
  • HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect impurities .

Q. How should bioactivity studies be designed for this compound given its structural analogs in pharmaceuticals?

  • Methodological Answer:
  • Target Selection: Prioritize cardiovascular or metabolic targets (e.g., β-adrenergic receptors) based on structural similarity to metoprolol intermediates .
  • In Vitro Assays: Use HEK293 cells transfected with target receptors to measure cAMP modulation.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀/EC₅₀ values.
  • Control Compounds: Include known agonists/antagonists (e.g., propranolol) for comparative analysis .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer:
  • Solubility Testing: Use the shake-flask method in polar (ethanol, DMSO) and non-polar solvents (hexane) at 25°C. Centrifuge and analyze supernatants via UV-Vis spectroscopy.
  • Differential Scanning Calorimetry (DSC): Determine melting points with controlled heating rates (5–10°C/min).
  • Literature Cross-Validation: Compare data from peer-reviewed journals (e.g., NIST) and avoid non-academic sources (e.g., BenchChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.